3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid, also known as TAK-659, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid exerts its anti-cancer effects by inhibiting BTK and other kinases, which play a crucial role in the growth and survival of cancer cells. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies. Inhibition of BTK by this compound leads to the suppression of BCR signaling and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity in various preclinical models of cancer, including lymphoma, leukemia, and solid tumors. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid is its potent anti-cancer activity, which makes it a promising therapeutic agent for the treatment of various types of cancer. Another advantage of this compound is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of this compound is its specificity, as it inhibits multiple kinases, which may lead to off-target effects.
Future Directions
There are several future directions for the development of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid as a therapeutic agent for cancer. One direction is to investigate the efficacy of this compound in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to identify biomarkers that can predict the response to this compound, which may help to identify patients who are most likely to benefit from this therapy. Finally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid involves several steps. The first step involves the preparation of 3-amino-2-methylbenzoic acid, which is then reacted with tert-butyl chloroacetate to form 3-{[(tert-butyl)oxy]carbonyl}-2-methylbenzoic acid. This compound is then reacted with 4-tert-butylphenol in the presence of a base to form this compound.
Scientific Research Applications
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. Several preclinical studies have shown that this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the proliferation and survival of cancer cells. This compound has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.
properties
IUPAC Name |
3-[[2-(4-tert-butylphenoxy)acetyl]amino]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-16(19(23)24)6-5-7-17(13)21-18(22)12-25-15-10-8-14(9-11-15)20(2,3)4/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVDWUCFYFCTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.